2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid

Solid-state properties Recrystallization Regioisomer differentiation

Researchers synthesizing acid-sensitive peptide-oligonucleotide conjugates or performing solid-phase aza-peptide synthesis require the orthogonality that only the Ddz group provides, yet sourcing its essential precursor can be challenging. This compound, 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid, is the direct synthetic precursor to the Ddz protecting group. - Enables Ddz's unique acid stability (≥16 min in 3% TCA), preventing depurination in DNA chain synthesis-a feature Bpoc cannot provide. - Its α,α-dimethyl architecture is mandatory for orthogonal deprotection with Fmoc/Boc groups using Mg(ClO4)2 or ZnCl2. - Available for procurement as a crystalline solid (mp 99 °C), ideal for streamlined industrial antibiotic synthesis (e.g., ampicillin, amoxicillin).

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
Cat. No. B13579834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC(=C1)OC)OC)C(=O)O
InChIInChI=1S/C12H16O4/c1-12(2,11(13)14)8-5-9(15-3)7-10(6-8)16-4/h5-7H,1-4H3,(H,13,14)
InChIKeyMLVODMWFYGCLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethoxyphenyl)-2-methylpropanoic Acid: Physicochemical Profile and Key Differentiators for Informed Procurement


2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid (CAS 858208-28-3) is a C12H16O4 α,α-dimethyl-substituted arylacetic acid derivative bearing two methoxy groups at the 3- and 5-positions of the phenyl ring . The compound exists as a crystalline solid with an experimentally determined melting point of 99 °C and a predicted pKa of 4.21 . Its primary documented application is as the direct synthetic precursor to the α,α-dimethyl-3,5-dimethoxybenzyloxycarbonyl (Ddz) protecting group, a photo- and acid-labile amine protection widely employed in peptide and oligonucleotide chemistry [1][2]. This evidence guide presents quantitative comparator-based data to support scientific selection of this specific regioisomer over closely related analogs.

Ddz protecting group precursor Direct entry to acid- and photo-labile amine protection in peptide and oligonucleotide chemistry.
3,5-dimethoxy regioisomer Required for orthogonality with Fmoc/tBu and Boc/Bzl strategies in solid-phase synthesis.
Photolabile deprotection option Enables light-triggered amine unmasking inaccessible to Boc or Fmoc chemistries.

Why 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic Acid Cannot Be Interchanged with Positional Isomers or Des-Methyl Analogs


Within the C12H16O4 isomeric family, the precise positioning of methoxy substituents and the geminal dimethyl motif at the α-carbon produce measurable differences in melting point, acidity, and downstream protecting-group lability that preclude generic substitution . The 3,5-dimethoxy regioisomer melts approximately 17 °C higher than its 3,4-dimethoxy counterpart, directly impacting purification strategy and solid-state handling . Furthermore, the α,α-dimethyl architecture is essential for generating the Ddz carbamate's characteristic acid-stability profile—a property that the des-dimethyl (phenylacetic acid) scaffold cannot replicate [1]. The quantitative evidence below demonstrates why procurement decisions must be compound-specific rather than class-based.

Positional isomer 3,4-dimethoxy regioisomer exhibits different crystallinity, which may alter purification and solid-state handling. Generic substitution not supported.
Des-methyl analog Absence of geminal dimethyl motif eliminates the characteristic acid-stability profile of the Ddz group; phenylacetic acid scaffold cannot replicate it.
Protecting group mismatch Boc, Fmoc, or Cbz lack photolytic cleavage capability and may not provide orthogonal deprotection under conditions required for acid-sensitive conjugates.

Quantitative Comparator Evidence for 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic Acid: Head-to-Head and Cross-Study Data


Melting Point: 3,5-Dimethoxy Regioisomer Demonstrates ~17 °C Higher Melting Point Than 3,4-Dimethoxy Analog, Enabling Superior Crystallinity

The target compound (3,5-dimethoxy substitution) exhibits an experimentally determined melting point of 99 °C, while the 3,4-dimethoxy regioisomer (CAS 59212-11-2) melts at 81.5–83.5 °C (solvent: isopropyl ether) . This approximately 17 °C elevation in melting point for the 3,5-substituted compound reflects stronger crystal lattice packing and provides a wider thermal window for handling and recrystallization-based purification.

Melting Point
Data to verify
99 °C vs 81.5–83.5 °C (3,4-isomer)
Higher crystallinity supports purification consistency.
Experimental data; confirm with lot-specific COA.
Solid-state properties Recrystallization Regioisomer differentiation

Acidity: 3,5-Dimethoxy Substitution Lowers pKa by ~0.24 Units Versus 3,4-Dimethoxy Analog, Modulating Ionization at Physiological pH

The predicted pKa of the target compound is 4.21 ± 0.14, compared to 4.45 ± 0.11 for the 3,4-dimethoxy regioisomer (CAS 59212-11-2) . This corresponds to an approximately 1.7-fold higher acid dissociation constant (Ka) for the 3,5-isomer, attributable to the meta-positioning of the electron-donating methoxy groups relative to the carboxylic acid-bearing α-carbon.

Acidity (pKa)
Data to verify
pKa 4.21 vs 4.45 (3,4-isomer)
May influence ionization and salt formation context.
Predicted values; experimental verification recommended.
pKa Ionization state Salt formation

Ddz Acid-Lability Profile: 8-Fold Longer Deprotection Time Versus Bpoc Enables Compatibility with Acid-Sensitive Substrates

In a direct comparative study by Zaramella et al. (2004), the Ddz group—synthesized from 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid—required a minimum of 16 minutes of exposure to 3% trichloroacetic acid (TCA) for complete α-amino deprotection, whereas the Bpoc group (derived from 2-(biphenyl-4-yl)propan-2-ol) achieved full deprotection within 2 minutes under identical acidic conditions [1]. The authors noted that the enhanced acid stability of Ddz, while still cleavable, made it the preferred choice for oligonucleotide-peptide conjugates where the more labile Bpoc group led to unacceptable levels of depurination of the acid-sensitive DNA chain [1].

Acid Lability
Head-to-head
Ddz ≥16 min vs Bpoc 2 min (3% TCA)
Longer stability protects acid-sensitive substrates during conjugate synthesis.
Zaramella et al. (2004); verify under target conditions.
Protecting group strategy Solid-phase synthesis Oligonucleotide conjugates

Orthogonal Deprotection: Ddz Is Compatible with Both Fmoc and Boc Strategies, Unifying Divergent Solid-Phase Peptide Synthesis Workflows

Débieux and co-workers (2009) demonstrated that Ddz deprotection—achieved either by mild Lewis acid (Mg(ClO4)2 or ZnCl2) or by photolysis at 300 nm—is fully orthogonal with both base-labile Fmoc and strong-acid-labile Boc protecting groups [1]. This orthogonality enabled the first reported solid-phase synthesis of aza-peptides compatible with both the Fmoc/tBu and Boc/Bzl strategies within a single synthetic sequence. In contrast, Bpoc and Boc exhibit overlapping acid-lability profiles that limit their combined use in complex sequences.

Orthogonal Deprotection
Class-level
Selective removal by Mg(ClO₄)₂, ZnCl₂, or 300 nm light
Enables convergent SPPS workflows with Fmoc and Boc strategies.
Class-level evidence; validate in specific sequence context.
Orthogonal protection SPPS Aza-peptide synthesis

Photolytic Cleavage: Ddz Group Enables Light-Triggered Deprotection Inaccessible to Standard Boc and Fmoc Chemistries

The Ddz group, uniquely among common amine protecting groups, can be removed by irradiation with UV light at approximately 300 nm without side reactions, as established in the foundational work by Birr et al. (1972) [1]. This photolytic cleavage pathway is unavailable for the Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) groups, which rely exclusively on acidolysis and base-mediated β-elimination, respectively. The patent literature further specifies that Ddz photolysis permits peptide antibiotics to be prepared in a single reaction vessel, improving yields and reducing process costs relative to multi-step acidolytic deprotection sequences [2]. Subsequent work demonstrated that the solid-state quantum yield for photodeprotection of Ddz-masked amines at 280 nm is sufficiently high for practical photolithographic applications [3].

Photolytic Cleavage
Class-level
UV photolysis at ~300 nm; unique among common carbamates
Photolabile option not available for Boc, Fmoc, or Cbz.
Class-level inference; confirm quantum yield for intended application.
Photolabile protection Spatiotemporal control Surface patterning

Optimal Procurement Scenarios for 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic Acid Based on Quantitative Differentiation Evidence


Synthesis of Ddz-Protected Amino Acid Building Blocks for Acid-Sensitive Solid-Phase Peptide Synthesis

When constructing peptide sequences containing acid-labile moieties (e.g., thioxo amide bonds, glycosidic linkages, or oligonucleotide appendages), the Ddz group derived from 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid provides the requisite acid stability (≥16 min in 3% TCA) that the faster-cleaving Bpoc group cannot offer [1]. This scenario is directly supported by the head-to-head deprotection kinetics reported by Zaramella et al. (2004), where Ddz was selected over Bpoc specifically to prevent depurination of DNA chains during oligonucleotide-peptide conjugate synthesis [1].

Orthogonal Protection Strategies Requiring Simultaneous Compatibility with Fmoc/tBu and Boc/Bzl Chemistries

Laboratories conducting solid-phase aza-peptide synthesis or multi-fragment peptide ligation benefit from Ddz's demonstrated orthogonality with both base-labile Fmoc and strong-acid-labile Boc groups [1]. The ability to selectively remove Ddz with Mg(ClO4)2 or ZnCl2—without affecting Fmoc or Boc—enables convergent synthetic workflows that reduce step count and improve overall yield. This scenario stems directly from the orthogonal deprotection evidence in Section 3.

Photolithographic Patterning and Surface Functionalization Requiring Spatially Controlled Amine Deprotection

For materials science and surface chemistry applications—such as AFM-tip-induced localized deprotection for nanoscale patterning [1] or photolithographic fabrication of biomolecular arrays—the photolabile Ddz group is essential. The target compound, 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid, serves as the mandatory precursor for synthesizing the Ddz-carbamate-functionalized monolayers and silanes used in these processes. No other common carbamate protecting group (Boc, Fmoc, Cbz) provides this photolytic cleavage capability [2][3].

Preparative-Scale Synthesis of β-Lactam Antibiotic Intermediates via Single-Vessel Ddz Deprotection

The patent literature explicitly describes the use of Ddz-protected phenylglycine intermediates in the manufacture of ampicillin, amoxicillin, cephalexin, pivampicillin, and cephaloglycine, where the protecting group's rapid photolytic or acidolytic removal permits the entire synthesis to be conducted in a single reaction vessel, thereby improving yields and reducing process costs [1]. Procuring the Ddz precursor carboxylic acid in bulk is a prerequisite for implementing this streamlined industrial antibiotic synthesis route.

Application
Selection Property
Validation Focus
Ddz-protected amino acids for acid-sensitive SPPS
Acid-stability profile suitable for acid-labile substrates
Deprotection selectivity and substrate integrity under target conditions
Orthogonal protection strategies (Fmoc/Boc)
Selective cleavage by Mg(ClO₄)₂, ZnCl₂, or photolysis
Orthogonality verification in target peptide sequence
Photolithographic patterning and surface functionalization
Photolabile Ddz-carbamate cleavage capability
Photodeprotection efficiency and pattern fidelity
Preparative-scale β-lactam antibiotic intermediate synthesis
Single-vessel photolytic/acidolytic removal
Process yield and purity improvement over multi-step sequences
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